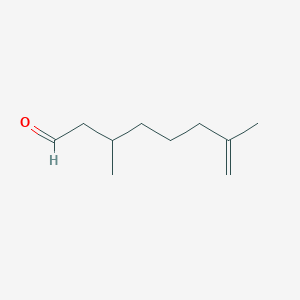
Acide 5-méthylheptanoïque
Vue d'ensemble
Description
5-methyl-heptanoic acid is a medium-chain fatty acid.
Applications De Recherche Scientifique
Science de l'environnement : Études de bioamplification trophique
L'acide 5-méthylheptanoïque a été identifié dans des études environnementales, en particulier concernant la bioamplification trophique. Les chercheurs ont utilisé ce composé comme marqueur pour comprendre l'accumulation de substances dans les réseaux trophiques marins et leurs risques potentiels pour la santé humaine .
Biochimie : Rôle dans les fonctions cellulaires
En biochimie, l'this compound est exploré pour son rôle dans les fonctions cellulaires. Il fait partie de l'étude des acides gras et de leurs propriétés biochimiques, qui sont cruciales pour comprendre les processus métaboliques et le développement de thérapies connexes .
Médecine : Potentiel thérapeutique
Le domaine médical étudie le potentiel thérapeutique de composés structurellement similaires à l'this compound. Ces études se concentrent sur le traitement de diverses maladies et le développement d'applications pharmaceutiques .
Industrie alimentaire : Conservation et amélioration de la qualité
Les analogues structurels de l'this compound sont examinés pour leurs qualités de conservation dans l'industrie alimentaire. La recherche sur les composés phénoliques, qui partagent une structure similaire, s'est avérée prometteuse pour prolonger la durée de conservation des aliments périssables et améliorer la qualité des aliments .
Cosmétiques : Propriétés antioxydantes
Dans l'industrie cosmétique, des composés aux propriétés antioxydantes similaires à celles de l'this compound sont utilisés pour protéger la peau des dommages oxydatifs. Ces antioxydants sont incorporés dans divers produits de soins de la peau pour ralentir les signes du vieillissement .
Applications industrielles : Sécurité et manipulation des matériaux
Le composé est également pertinent dans les applications industrielles, où ses données de sécurité et ses procédures de manipulation sont évaluées de manière critique. Ces informations sont essentielles pour garantir des pratiques de R&D sûres dans divers secteurs .
Chimie analytique : Identification des interférences
L'this compound a été utilisé en chimie analytique pour identifier les interférences dans l'analyse de mélanges chimiques complexes. Sa présence permet de calibrer les instruments et de garantir la précision des résultats analytiques
Safety and Hazards
5-Methylheptanoic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mécanisme D'action
Target of Action
5-Methylheptanoic acid is a medium-chain fatty acid . The primary targets of medium-chain fatty acids are often various enzymes and receptors involved in metabolic processes.
Mode of Action
As a medium-chain fatty acid, it may interact with its targets to influence metabolic processes .
Biochemical Pathways
5-Methylheptanoic acid, as a medium-chain fatty acid, is likely involved in fatty acid metabolism . .
Pharmacokinetics
The pharmacokinetics of 5-Methylheptanoic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. Its bioavailability would be influenced by these properties. As a very hydrophobic molecule, it is practically insoluble in water , which could impact its absorption and distribution.
Result of Action
As a medium-chain fatty acid, it may have roles in energy production and other metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methylheptanoic acid. For instance, its physical properties such as boiling temperature and critical pressure are influenced by environmental conditions .
Propriétés
IUPAC Name |
5-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-7(2)5-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTHHBCWUMTZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910211 | |
| Record name | 5-Methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-68-4 | |
| Record name | 5-Methylheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 5-Methylheptanoic acid?
A1: 5-Methylheptanoic acid is a branched, short-chain fatty acid found in the surface lipids of certain plants like Nicotiana benthamiana []. It plays a role in the formation of glycolipids, specifically as a component of sucrose esters. These sucrose esters are crucial components of plant cuticles, contributing to their protective functions against environmental stressors.
Q2: How is 5-Methylheptanoic acid incorporated into more complex plant lipids?
A2: Research indicates that 5-Methylheptanoic acid, along with other branched short-chain fatty acids like 5-methylhexanoic acid, 4-methylhexanoic acid, and 6-methylheptanoic acid, are esterified to glucose and sucrose molecules in Nicotiana benthamiana []. Specifically, 5-Methylheptanoic acid has been identified in the structure of 6-O-acetyl-4-O-acyl-α-D-glucopyranosyl-(3-O-acyl)-β-D-fructofuranoside, a sucrose ester isolated from this plant species.
Q3: Are there any analytical techniques that can help identify and characterize 5-Methylheptanoic acid and related compounds in complex mixtures?
A3: While not specifically focusing on 5-Methylheptanoic acid, the research highlights the effectiveness of Supercritical Fluid Chromatography coupled with Mass Spectrometry and Time-of-Flight detection (SFC-MS-TOF) for separating and identifying isomers of branched perfluoroalkyl compounds, which are structurally similar to branched fatty acids []. This technique could potentially be adapted for the analysis of 5-Methylheptanoic acid and its isomers in plant extracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)


